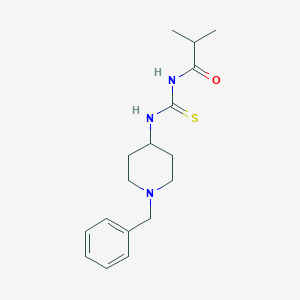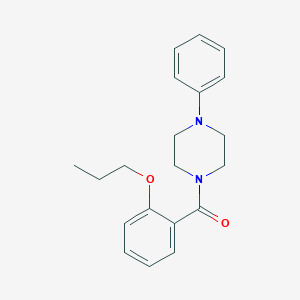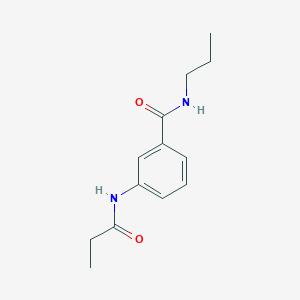![molecular formula C17H17N3O2S B269160 N-{[3-(acetylamino)phenyl]carbamothioyl}-3-methylbenzamide](/img/structure/B269160.png)
N-{[3-(acetylamino)phenyl]carbamothioyl}-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[3-(acetylamino)phenyl]carbamothioyl}-3-methylbenzamide, commonly known as ACP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. ACP belongs to the class of compounds known as thioamides, which have been shown to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
ACP has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. ACP has been extensively studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, arthritis, and bacterial infections. ACP has also been used as a tool for studying biological processes, such as protein-protein interactions and enzyme activity.
Mécanisme D'action
The mechanism of action of ACP is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. ACP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. ACP has also been shown to inhibit the activity of certain proteins involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
ACP has been shown to exhibit a wide range of biochemical and physiological effects. ACP has been shown to reduce inflammation and pain in animal models of arthritis. ACP has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. ACP has also been shown to exhibit antimicrobial activity against a variety of bacterial species.
Avantages Et Limitations Des Expériences En Laboratoire
ACP has several advantages for use in lab experiments. ACP is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. ACP is also stable under a variety of experimental conditions, making it a valuable tool for studying biological processes. However, one limitation of ACP is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on ACP. One area of research could focus on the development of ACP analogs with improved biological activity and selectivity. Another area of research could focus on the use of ACP as a tool for studying protein-protein interactions and enzyme activity. Additionally, further studies are needed to fully understand the mechanism of action of ACP and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
ACP can be synthesized through a multistep process that involves the reaction of 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-acetylaminoaniline to form the desired product, ACP. The synthesis of ACP has been optimized to yield high purity and yield, making it a valuable compound for scientific research.
Propriétés
Nom du produit |
N-{[3-(acetylamino)phenyl]carbamothioyl}-3-methylbenzamide |
|---|---|
Formule moléculaire |
C17H17N3O2S |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
N-[(3-acetamidophenyl)carbamothioyl]-3-methylbenzamide |
InChI |
InChI=1S/C17H17N3O2S/c1-11-5-3-6-13(9-11)16(22)20-17(23)19-15-8-4-7-14(10-15)18-12(2)21/h3-10H,1-2H3,(H,18,21)(H2,19,20,22,23) |
Clé InChI |
NRDGMUSNMFIQSO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(cyclohexylamino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269079.png)

![N-[3-(acetylamino)phenyl]-2-(4-chlorophenoxy)propanamide](/img/structure/B269088.png)
![4-{4-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B269089.png)
![N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-3-methylbutanamide](/img/structure/B269092.png)
![N-(sec-butyl)-4-{[(cyclohexylamino)carbonyl]amino}benzamide](/img/structure/B269093.png)
![2,2-dimethyl-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}propanamide](/img/structure/B269095.png)

![N-[3-(acetylamino)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B269107.png)
![2-methyl-N-(3-{[2-(3-methylphenoxy)propanoyl]amino}phenyl)propanamide](/img/structure/B269108.png)
![3-phenyl-N-{3-[(propanoylcarbamothioyl)amino]phenyl}propanamide](/img/structure/B269109.png)

![N-(2-methoxyethyl)-4-[(propanoylcarbamothioyl)amino]benzamide](/img/structure/B269113.png)
![3-methyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269114.png)